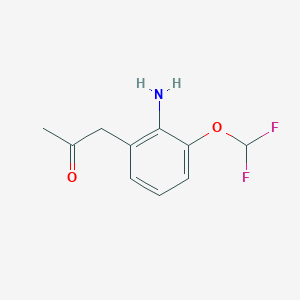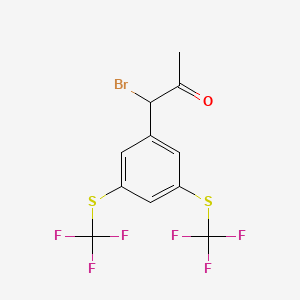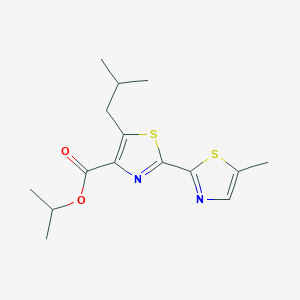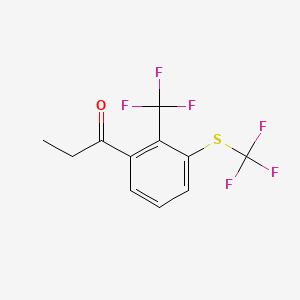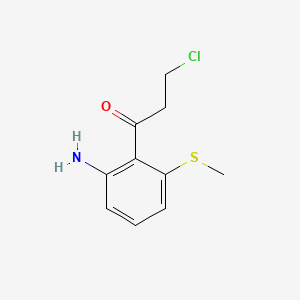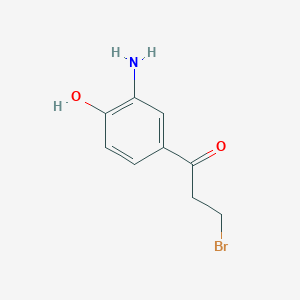
1-(3-Amino-4-hydroxyphenyl)-3-bromopropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Amino-4-hydroxyphenyl)-3-bromopropan-1-one is an organic compound with a unique structure that includes an amino group, a hydroxyl group, and a bromine atom attached to a propanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-4-hydroxyphenyl)-3-bromopropan-1-one typically involves the bromination of a precursor compound followed by the introduction of amino and hydroxyl groups. One common method involves the reaction of 3-amino-4-hydroxyacetophenone with bromopropane under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography would be employed to achieve high-quality product .
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Amino-4-hydroxyphenyl)-3-bromopropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or cyanides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in polar solvents like ethanol or water
Major Products
Oxidation: Formation of 3-amino-4-hydroxybenzaldehyde.
Reduction: Formation of 1-(3-amino-4-hydroxyphenyl)-3-hydroxypropan-1-one.
Substitution: Formation of 1-(3-amino-4-hydroxyphenyl)-3-azidopropan-1-one or 1-(3-amino-4-hydroxyphenyl)-3-thiopropan-1-one.
Applications De Recherche Scientifique
1-(3-Amino-4-hydroxyphenyl)-3-bromopropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential as a biochemical probe to investigate enzyme activities and metabolic pathways.
Medicine: Explored for its potential as a pharmacophore in the development of new drugs targeting various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of advanced materials with specific properties such as thermal stability and electrical conductivity
Mécanisme D'action
The mechanism of action of 1-(3-Amino-4-hydroxyphenyl)-3-bromopropan-1-one involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes or receptors. The bromine atom can participate in halogen bonding, enhancing its binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3-Amino-4-hydroxyphenyl)-3-chloropropan-1-one
- 1-(3-Amino-4-hydroxyphenyl)-3-iodopropan-1-one
- 1-(3-Amino-4-hydroxyphenyl)-3-fluoropropan-1-one
Uniqueness
1-(3-Amino-4-hydroxyphenyl)-3-bromopropan-1-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets, making it a valuable compound for specific applications .
Propriétés
Formule moléculaire |
C9H10BrNO2 |
|---|---|
Poids moléculaire |
244.08 g/mol |
Nom IUPAC |
1-(3-amino-4-hydroxyphenyl)-3-bromopropan-1-one |
InChI |
InChI=1S/C9H10BrNO2/c10-4-3-8(12)6-1-2-9(13)7(11)5-6/h1-2,5,13H,3-4,11H2 |
Clé InChI |
FZSMCXAUMGEHBN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=O)CCBr)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



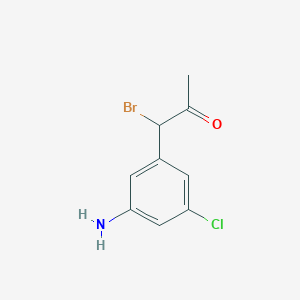
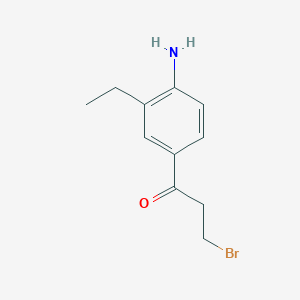
![N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.0(2),(1).0,(1)(3).0,(1)(1).0(2),(2)]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]-2-hydroxyacetamide](/img/structure/B14047002.png)
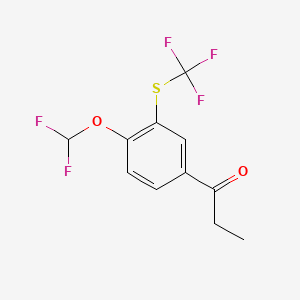
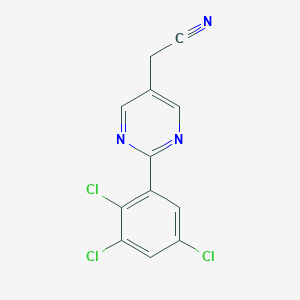
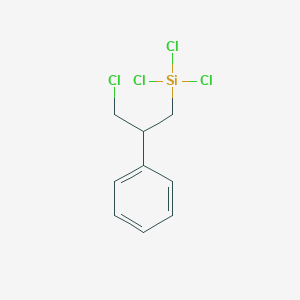
![(R)-Benzyl 3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14047037.png)
